molecular formula C10H7BrS B8523287 3-Bromo-2-phenylthiophene

3-Bromo-2-phenylthiophene

Cat. No.: B8523287
M. Wt: 239.13 g/mol
InChI Key: HQSWHMYDUWHRIX-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylthiophene is a brominated thiophene derivative featuring a phenyl group at the 2-position and a bromine atom at the 3-position of the thiophene ring. The phenyl substituent likely enhances steric bulk and π-conjugation compared to simpler bromothiophenes, making it a candidate for applications in organic electronics or as a synthetic intermediate in cross-coupling reactions .

Properties

Molecular Formula

C10H7BrS

Molecular Weight

239.13 g/mol

IUPAC Name

3-bromo-2-phenylthiophene

InChI

InChI=1S/C10H7BrS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7H

InChI Key

HQSWHMYDUWHRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The fused benzene ring in 3-bromobenzo[b]thiophene increases electron delocalization, whereas the ethynyl-butylphenyl group in the compound from extends conjugation, likely improving charge transport properties in organic semiconductors .
  • Molecular Weight : Bulkier substituents (e.g., ethynyl-butylphenyl) significantly increase molecular weight, affecting solubility and aggregation behavior .

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